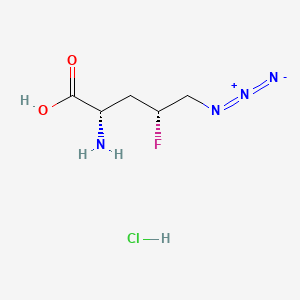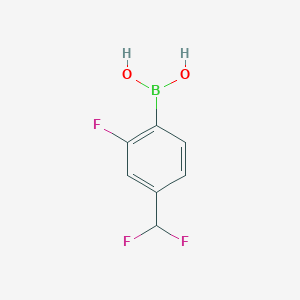![molecular formula C10H17N B13459673 1-Azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B13459673.png)
1-Azadispiro[3.1.4^{6}.1^{4}]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azadispiro[3.1.4{6}.1{4}]undecane is a unique spiro compound characterized by its distinct molecular structure, which includes two spiro-connected rings.
Méthodes De Préparation
Analyse Des Réactions Chimiques
1-Azadispiro[3.1.4{6}.1{4}]undecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Azadispiro[3.1.4{6}.1{4}]undecane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
1-Azadispiro[3.1.4{6}.1{4}]undecane can be compared with other similar spiro compounds, such as:
- 2-azadispiro[3.1.3{6}.1{4}]decane : This compound has a similar spiro structure but with different ring sizes and nitrogen positioning .
1,3-Diazaspiro[4.6]undecane-2,4-dione: This compound has a similar spiro structure but includes additional nitrogen atoms and a dione functional group.
The uniqueness of 1-Azadispiro[3.1.4{6}.1
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
3-azadispiro[3.1.46.14]undecane |
InChI |
InChI=1S/C10H17N/c1-2-4-9(3-1)7-10(8-9)5-6-11-10/h11H,1-8H2 |
Clé InChI |
VUFUKQVPXWJIMH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC3(C2)CCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


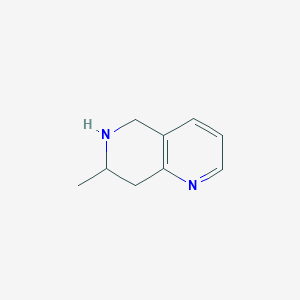
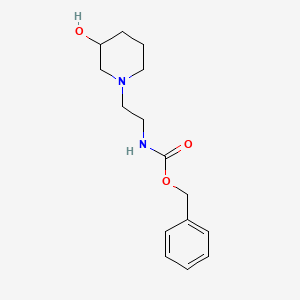
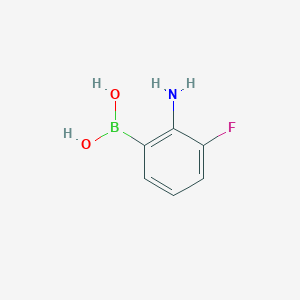
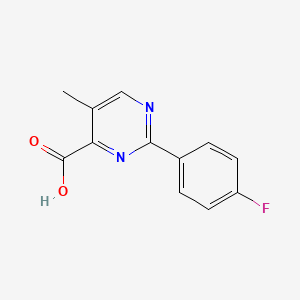
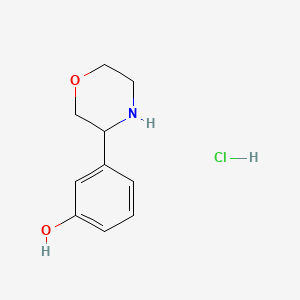
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
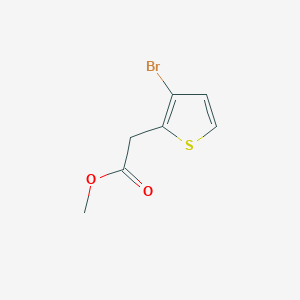
![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)
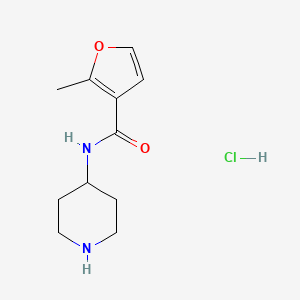
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-](/img/structure/B13459633.png)
![8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)

